
GPR88 agonist 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of GPR88 agonist 2 involves several steps:
Initial Reaction: The synthesis begins with the reaction of tert-butyl diazoacetate with a cobalt catalyst in toluene at room temperature for 48 hours.
Formation of Intermediate: The intermediate is then reacted with oxalyl chloride in dichloromethane at 40°C for 2 hours, followed by the addition of triethylamine in dichloromethane at room temperature overnight.
Analyse Chemischer Reaktionen
GPR88 agonist 2 undergoes various chemical reactions, including:
Reduction: Reduction reactions can also be performed on the compound, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where specific substituents on the molecule are replaced with other groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Introduction to GPR88 Agonist 2
GPR88 is an orphan G protein-coupled receptor (GPCR) predominantly expressed in the striatum, a brain region crucial for various neuropsychiatric functions. The compound known as this compound, specifically RTI-13951-33, has garnered attention for its potential applications in treating a range of central nervous system disorders, including schizophrenia, bipolar disorder, addiction, and attention-deficit/hyperactivity disorder (ADHD) . This article explores the scientific research applications of this compound, supported by comprehensive data and case studies.
Key Findings on Mechanism
- Inhibition of Opioid Receptors : GPR88 co-expression dampens the signaling of various opioid receptors (mu, delta, kappa), indicating its role in modulating pain and reward pathways .
- Impact on Dopamine Signaling : Genetic studies suggest that GPR88 influences dopamine system sensitivity, which is critical for understanding its role in disorders like ADHD and schizophrenia .
Schizophrenia and Bipolar Disorder
Research has linked GPR88 to several psychiatric conditions. Human genetic studies have demonstrated a positive association between GPR88 gene variants and susceptibility to schizophrenia and bipolar disorder . The use of GPR88 agonists may help restore normal signaling pathways disrupted in these disorders.
Addiction Treatment
This compound has shown promise in reducing alcohol-seeking behavior in animal models. Studies indicate that it can decrease both the consumption and motivation for alcohol, highlighting its potential as a therapeutic agent for addiction .
Attention-Deficit/Hyperactivity Disorder (ADHD)
The modulation of dopamine signaling by GPR88 makes it a candidate for ADHD treatment. Animal studies suggest that GPR88 knockout mice exhibit behaviors analogous to ADHD symptoms, indicating that agonists could potentially alleviate these symptoms .
Summary of Research Findings on this compound
Pharmacological Properties
Property | Value |
---|---|
EC50 | 45 nM |
Selectivity | High for GPR88 |
Brain Penetration | Yes |
Case Study 1: Alcohol Consumption Reduction
In a murine model, administration of RTI-13951-33 resulted in significant reductions in both voluntary alcohol consumption and motivation to seek alcohol. Behavioral assays indicated decreased impulsivity and improved decision-making related to substance use .
Case Study 2: Opioid Interaction
Research demonstrated that GPR88 agonists could modulate morphine-induced behaviors in mice. Mice lacking GPR88 exhibited heightened responses to morphine, suggesting that GPR88 agonists could be used to mitigate opioid withdrawal symptoms or enhance analgesic effects without increasing addiction risk .
Wirkmechanismus
GPR88 agonist 2 exerts its effects by binding to the GPR88 receptor and inhibiting isoproterenol-stimulated cyclic adenosine monophosphate accumulation in a concentration-dependent manner . This suggests that the observed cyclic adenosine monophosphate inhibition is mediated through GPR88 and that GPR88 is coupled to the Gαi protein . The compound does not induce calcium mobilization in GPR88 cells, indicating no Gαq-mediated response .
Vergleich Mit ähnlichen Verbindungen
GPR88-Agonist 2 ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner spezifischen Struktur und Aktivität einzigartig. Zu den ähnlichen Verbindungen gehören andere GPR88-Agonisten, die synthetisiert und auf ihre Aktivität am GPR88-Rezeptor charakterisiert wurden . Zu diesen Verbindungen gehören verschiedene Analoga von 2-PCCA mit unterschiedlichen Substituenten am Anilinteil . Einige dieser Analoga haben eine verbesserte oder vergleichbare Potenz gezeigt, aber eine geringere Lipophilie als GPR88-Agonist 2 .
Biologische Aktivität
GPR88 is an orphan G-protein-coupled receptor (GPCR) predominantly expressed in the brain, particularly in the striatum. It has emerged as a significant target for therapeutic interventions in neuropsychiatric disorders due to its involvement in dopaminergic signaling and potential role in various behavioral processes. This article focuses on the biological activity of GPR88 agonist 2-PCCA, detailing its pharmacological characterization, structure-activity relationships (SAR), and implications for drug discovery.
Overview of GPR88 and 2-PCCA
GPR88 is implicated in the modulation of striatal functions and has been linked to psychiatric disorders such as schizophrenia. Its activation is primarily mediated through Gαi signaling pathways, which inhibit adenylyl cyclase activity, leading to decreased cAMP levels. The compound 2-PCCA ([(1R, 2R)-2-(4-pyridyl)-1-cyclopropyl] acetic acid) has been identified as a potent agonist of GPR88, demonstrating significant biological activity in vitro and in vivo.
In Vitro Studies
In studies conducted with HEK293 cells stably expressing GPR88, 2-PCCA was shown to inhibit isoproterenol-stimulated cAMP accumulation in a concentration-dependent manner, with an EC50 value of approximately 877 nM. This inhibition was not observed in control cells lacking GPR88 expression, confirming that the effect is specific to GPR88 activation .
Table 1: In Vitro Activity of 2-PCCA
Parameter | Value |
---|---|
EC50 (cAMP inhibition) | 877 nM |
pEC50 | 6.06 |
Signaling Pathway | Gαi |
Calcium Mobilization | No response |
Structure-Activity Relationship (SAR)
A series of analogues of 2-PCCA were synthesized to explore the structural features critical for agonist activity. The (1R, 2R)-isomer exhibited significantly higher potency compared to its (1S, 2S)-counterpart, indicating the importance of stereochemistry in receptor interaction. Further modifications to the pyridine ring demonstrated that certain substitutions could enhance or diminish agonist activity .
Table 2: SAR Analysis of 2-PCCA Analogues
Compound | EC50 (nM) | Notable Modifications |
---|---|---|
(1R, 2R)-2-PCCA | 877 | Original structure |
(1S, 2S)-2-PCCA | >10,000 | Inverted stereochemistry |
RTI-122 | 11 | Improved metabolic stability |
In Vivo Activity
In vivo studies using animal models have demonstrated that 2-PCCA can modulate behaviors associated with alcohol consumption. Specifically, it reduced binge-like drinking behavior in mice without affecting locomotor activity, suggesting a potential therapeutic application for alcohol use disorders .
Case Study: Alcohol Consumption Behavior
In a controlled experiment involving wild-type and GPR88 knockout mice:
- Objective : Assess the impact of 2-PCCA on alcohol consumption.
- Method : Administered via intraperitoneal injection.
- Results : Significant reduction in voluntary alcohol intake was observed in wild-type mice treated with 2-PCCA compared to controls; no effect was noted in knockout mice.
Eigenschaften
Molekularformel |
C26H33N5O3 |
---|---|
Molekulargewicht |
463.6 g/mol |
IUPAC-Name |
N-methyl-1-[(2R)-2-[4-[(2S)-2-methylbutoxy]phenyl]-2-[[(2S)-2-phenylpropanoyl]amino]ethyl]triazole-4-carboxamide |
InChI |
InChI=1S/C26H33N5O3/c1-5-18(2)17-34-22-13-11-21(12-14-22)23(15-31-16-24(29-30-31)26(33)27-4)28-25(32)19(3)20-9-7-6-8-10-20/h6-14,16,18-19,23H,5,15,17H2,1-4H3,(H,27,33)(H,28,32)/t18-,19-,23-/m0/s1 |
InChI-Schlüssel |
LVUMROGMIIBKQA-YDHSSHFGSA-N |
Isomerische SMILES |
CC[C@H](C)COC1=CC=C(C=C1)[C@H](CN2C=C(N=N2)C(=O)NC)NC(=O)[C@@H](C)C3=CC=CC=C3 |
Kanonische SMILES |
CCC(C)COC1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)NC)NC(=O)C(C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.